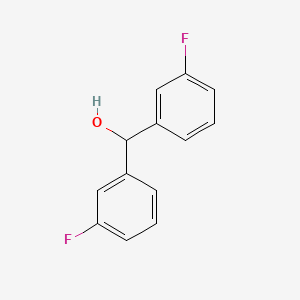

Bis(3-fluorophenyl)methanol

概要

説明

“Bis(3-fluorophenyl)methanol” is a chemical compound with the molecular formula C13H10F2O . It is a diphenyl methanol building block with two fluorine atoms . It is used as a synthesis intermediate for APIs and macromolecules .

Synthesis Analysis

The synthesis of “Bis(3-fluorophenyl)methanol” involves various chemical reactions. For instance, it has been used in the synthesis of fluorophenyl methoxy substituted nickel phthalocyanine . The new compound was characterized by elemental analysis, UV–Vis, FT-IR, 1H-NMR, and mass spectra .Molecular Structure Analysis

The molecular structure of “Bis(3-fluorophenyl)methanol” is characterized by the presence of two fluorophenyl groups attached to a methanol group . The average mass of the molecule is 220.215 Da .Chemical Reactions Analysis

“Bis(3-fluorophenyl)methanol” can undergo various chemical reactions. For instance, it has been used in the synthesis of fluorophenyl methoxy substituted nickel phthalocyanine . The reaction involved the formation of a complex that did not show any aggregations .科学的研究の応用

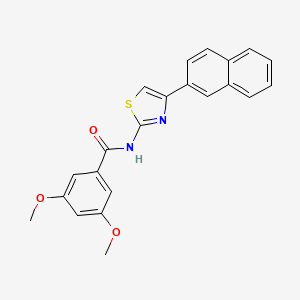

Synthesis of Nickel Phthalocyanine Complexes

Bis(3-fluorophenyl)methanol: is used in the synthesis of nickel phthalocyanine complexes, which are macrocyclic compounds with a wide range of applications due to their large π-conjugated system. These complexes are characterized by their strong absorption in the red visible region and are used in materials such as optical recording materials, semiconductors for organic field-effect transistors, and solar cells .

Fluorescence Studies

The compound’s derivatives have been studied for their fluorescence properties. This is particularly important in the development of fluorescent probes and sensors, which can be used in biological and chemical sensing applications .

Cheminformatics

In the field of cheminformatics, Bis(3-fluorophenyl)methanol can be used to model and simulate the behavior of chemical compounds. This is crucial for understanding the interaction of molecules and predicting the properties of new compounds .

Antimicrobial Agents

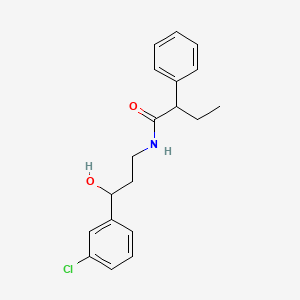

Derivatives of Bis(3-fluorophenyl)methanol have been synthesized as potential antimicrobial agents. The presence of the fluorophenyl group is significant in drug discovery, offering a pathway for the development of new antimicrobial drugs .

Catalysts for Oxidative Degradation

The compound’s derivatives are also explored as catalysts for the oxidative degradation of pollutants. This application is vital for environmental chemistry and waste treatment processes .

Photodynamic Therapy

Phthalocyanine derivatives synthesized from Bis(3-fluorophenyl)methanol are used in photodynamic therapy, a treatment method that utilizes light-sensitive compounds to target and destroy cancer cells .

将来の方向性

The future directions for “Bis(3-fluorophenyl)methanol” could involve its use in the synthesis of new compounds with potential applications in various fields. For instance, it has been used in the synthesis of fluorophenyl methoxy substituted nickel phthalocyanine, which has been studied for its spectral and fluorescence properties .

作用機序

Target of Action

Bis(3-fluorophenyl)methanol is a complex compound with potential biological activity. It’s worth noting that similar compounds, such as bis(4-fluorophenyl)methanol, have been found to participate in nucleophilic substitution reactions, allowing for the introduction of the moiety into target molecules .

Mode of Action

It’s suggested that the compound may interact with its targets through nucleophilic substitution reactions . This allows the compound to modify organic molecules, potentially enabling the creation of diverse chemical structures .

Biochemical Pathways

Similar compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Similar compounds have been found to modify organic molecules, potentially enabling the creation of diverse chemical structures

特性

IUPAC Name |

bis(3-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMJXDJOHQCPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

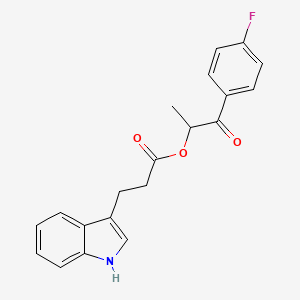

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2929957.png)

![3-((5-(isopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929959.png)

![4-[(2-Ethylpiperidyl)sulfonyl]benzoic acid](/img/structure/B2929964.png)

![1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2929970.png)

![3,4-Difluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2929971.png)

![3-isopentyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2929972.png)

![1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2929974.png)